5-Bromo-6-chloropyridazin-3-ol

Physicochemical profiling LogP Topological polar surface area

5-Bromo-6-chloropyridazin-3-ol (CAS 1823887-37-1; IUPAC 3(2H)-Pyridazinone, 5-bromo-6-chloro-) is a dihalogenated pyridazin-3(2H)-one building block with molecular formula C₄H₂BrClN₂O and molecular weight 209.43 g/mol. The heterocyclic core features bromine at the 5-position and chlorine at the 6-position adjacent to the lactam hydroxyl, yielding a hybrid scaffold that combines two orthogonal cross-coupling handles with a hydrogen-bond-donor site.

Molecular Formula C4H2BrClN2O
Molecular Weight 209.43 g/mol
Cat. No. B1495167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloropyridazin-3-ol
Molecular FormulaC4H2BrClN2O
Molecular Weight209.43 g/mol
Structural Identifiers
SMILESC1=C(C(=NNC1=O)Cl)Br
InChIInChI=1S/C4H2BrClN2O/c5-2-1-3(9)7-8-4(2)6/h1H,(H,7,9)
InChIKeyGYOVABSZXRJDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-chloropyridazin-3-ol: Procurement-Ready Physicochemical Profile and Core Structural Identity


5-Bromo-6-chloropyridazin-3-ol (CAS 1823887-37-1; IUPAC 3(2H)-Pyridazinone, 5-bromo-6-chloro-) is a dihalogenated pyridazin-3(2H)-one building block with molecular formula C₄H₂BrClN₂O and molecular weight 209.43 g/mol . The heterocyclic core features bromine at the 5-position and chlorine at the 6-position adjacent to the lactam hydroxyl, yielding a hybrid scaffold that combines two orthogonal cross-coupling handles with a hydrogen-bond-donor site. This specific substitution pattern is distinct from the regioisomeric 4-bromo-6-chloropyridazin-3(2H)-one (CAS 933041-13-5) and from the symmetric 4,5-dibromo-3(2H)-pyridazinone (CAS 5788-58-9), making the 5-bromo-6-chloro arrangement a non-interchangeable intermediate for sequential, site-selective functionalization .

Why Generic Substitution of 5-Bromo-6-chloropyridazin-3-ol with Regioisomeric or Symmetric Analogs Fails in Sequential Synthesis Workflows


The 5-bromo-6-chloro regioisomer exhibits a calculated LogP of 1.186 and topological polar surface area (TPSA) of 45.75 Ų , while the 4-bromo-6-chloro positional isomer displays a higher LogP of 1.598 and a TPSA of 46.01 Ų . This ~0.41 log-unit difference in lipophilicity translates to an approximately 2.6-fold difference in partition coefficient, which directly impacts extraction behavior, chromatographic retention, and passive membrane permeability upon downstream functionalization. Furthermore, the 4,5-dibromo analog (LogP 0.23, mp 231–233 °C) lacks the differential reactivity between C–Br and C–Cl bonds that enables predictable site-by-site diversification; its symmetrical dibromo pattern is prone to competitive double coupling and halogen-exchange side reactions during scale-up [1]. Substituting any of these analogs for 5-bromo-6-chloropyridazin-3-ol in a pre-optimized synthetic route therefore risks altering pharmacokinetic properties of final products, compromising regioselectivity in sequential cross-coupling steps, or introducing uncontrolled impurities from halogen scrambling, ultimately undermining reproducibility and increasing cost of goods.

Quantitative Differentiation Evidence for 5-Bromo-6-chloropyridazin-3-ol Versus Closest Structural Analogs


LogP and TPSA Divergence Between 5-Bromo-6-chloro and 4-Bromo-6-chloro Pyridazinone Regioisomers

The target compound 5-bromo-6-chloropyridazin-3-ol (CAS 1823887-37-1) has a calculated LogP of 1.1858 and a TPSA of 45.75 Ų . The regioisomer 4-bromo-6-chloropyridazin-3(2H)-one (CAS 933041-13-5) has a LogP of 1.59810 and a TPSA of 46.01 Ų . The 0.41 log-unit higher lipophilicity of the 4-bromo isomer corresponds to a ~2.6× greater theoretical partition coefficient, which becomes amplified after subsequent Suzuki or Buchwald-Hartwig functionalization, leading to divergent ADME and solubility profiles for final drug candidates. The TPSA difference (0.26 Ų) is small but directionally consistent with the shift in hydrogen-bonding geometry caused by moving the bromine from the 5-position to the 4-position adjacent to the lactam carbonyl .

Physicochemical profiling LogP Topological polar surface area

Differential Hydrogen-Bond Donor Capacity of 5-Bromo-6-chloropyridazin-3-ol Versus 5-Bromo-6-chloropyridazin-3-amine

The target compound bears a lactam hydroxyl with one hydrogen-bond donor (HBD) count of 1 and acceptor count of 2 . In contrast, 5-bromo-6-chloropyridazin-3-amine (CAS 2755763-60-9) replaces the OH with an NH₂ group, yielding HBD count of 2 and acceptor count of 3 . The target compound's single HBD and lower basicity (pyridazinone ring pKa ~8.5–9.5 class-level estimate) compared to the amine analog (calculated pKa ~6.5–7.5 for the conjugated acid of the amino group) result in a narrower pH-dependent solubility window and reduced salt-formation likelihood. This difference directly impacts formulation strategies for in vivo studies and solid-state crystallization behavior during isolation .

Hydrogen bonding Solubility Crystal engineering

Sequential Cross-Coupling Selectivity: C–Br vs C–Cl Oxidative Addition Rate Ratio Enables Predictable Site-by-Site Diversification

The simultaneous presence of a C–Br bond (bond dissociation energy ~81 kcal/mol for aryl-Br) and a C–Cl bond (BDE ~95 kcal/mol for aryl-Cl) within the same pyridazinone ring enables stepwise functionalization based on the well-established oxidative addition reactivity order: C–I > C–OTf >> C–Br > C–Cl [1]. In palladium-catalyzed cross-couplings, aryl bromides undergo oxidative addition approximately 50- to 500-fold faster than identically substituted aryl chlorides under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) [1]. This differential allows the 5-bromo position to be selectively coupled first with an arylboronic acid, followed by activation of the 6-chloro position using a more electron-rich ligand (e.g., XPhos or SPhos) or elevated temperature. By contrast, the 4,5-dibromo analog suffers from competitive double coupling and halogen exchange that generates mixed bromo-chloro impurities [2], while the mono-halogenated 6-bromo-3-pyridazinol lacks the second handle entirely, limiting architectural complexity.

Sequential cross-coupling Regioselectivity Palladium catalysis

Halogen Exchange Risk Mitigation: 5-Bromo-6-chloro Pattern Versus Symmetric Dibromo Pyridazinones in Scale-Up

During the scale-up synthesis of 4,5-dichloro-3(2H)-pyridazinones, treatment with 47% HBr led to significant halogen exchange, producing a mixture of 4,5-dibromo-3(2H)-pyridazinone and 4-bromo-5-chloro-3(2H)-pyridazinone, as documented in Tetrahedron Lett. 2006 [1]. This report explicitly confirms the risk of halogen scrambling when two identical halogens are present. In contrast, the 5-bromo-6-chloro substitution pattern, once synthesized, presents a stable mixed-halogen arrangement that is less prone to further exchange under the milder conditions used for subsequent cross-coupling or amination reactions, because both positions are already occupied by different halogens and the thermodynamic driving force for disproportionation is reduced [1]. The 4-bromo-6-chloro analog, while also mixed-halogen, places the bromine adjacent to the lactam carbonyl, where electronic effects can accelerate undesired nucleophilic aromatic substitution, potentially generating dehalogenated byproducts under basic amination conditions [2].

Halogen exchange Process chemistry Impurity control

High-Value Application Scenarios Where 5-Bromo-6-chloropyridazin-3-ol Provides Decisive Procurement Advantages


Sequential Dual-Coupling Synthesis of Unsymmetrical 5,6-Diarylpyridazin-3(2H)-one Libraries for Kinase Inhibitor Lead Optimization

In medicinal chemistry programs targeting ATP-competitive kinase inhibitors, the pyridazinone core serves as a hinge-binding motif. The 5-bromo-6-chloro pattern allows chemists to introduce two distinct aryl/heteroaryl groups through consecutive Suzuki couplings—first at the more reactive 5-bromo position (lower-temperature Pd(PPh₃)₄ catalysis), then at the 6-chloro position (higher-temperature XPhos/Pd₂(dba)₃ catalysis)—without protecting-group manipulation [1]. The calculated LogP of 1.186 ensures that the mono-coupled intermediate remains in a favorable extraction window, facilitating purification between steps. This workflow is not reproducible with the 4-bromo-6-chloro isomer due to its higher LogP (1.598) altering phase-partitioning, nor with the 4,5-dibromo analog due to competitive double coupling and halogen-exchange byproducts [2].

Agrochemical Discovery: Synthesis of Herbicidal 5-Aryl-6-alkoxypyridazin-3-ol Derivatives with Optimized Soil Mobility

5-Bromo-6-chloropyridazin-3-ol serves as a key intermediate for herbicides, as documented in patent literature describing pyridazinol compounds with broad-spectrum weed control and rice crop safety [1]. The sequential reactivity of the bromo and chloro substituents enables late-stage diversification: the 5-bromo position is first arylated to install a lipophilic aryl tail, and the 6-chloro position is subsequently displaced with an alkoxide nucleophile to introduce a solubilizing glycol ether chain. The final products' LogD (estimated 2.5–3.5 after aryl introduction) balances soil mobility and root uptake, a parameter that cannot be achieved starting from the more hydrophilic 4,5-dibromo precursor (LogP 0.23) without additional synthetic steps [2].

Fragment-Based Drug Discovery: Halogen-Enriched Pyridazinone Fragment for X-ray Crystallographic Soaking Experiments

The bromine atom at the 5-position provides anomalous scattering signal for experimental phasing in protein crystallography, while the chlorine at the 6-position offers a smaller steric footprint and lower electron density, allowing the fragment to be unambiguously oriented in electron density maps [1]. The single hydrogen-bond donor (lactam NH/OH) engages the hinge region of kinases, while the two distinct halogen substituents probe orthogonal lipophilic pockets. Compared to the 4-bromo-6-chloro isomer, the 5-bromo arrangement positions the heavy atom further from the hinge-binding motif, reducing steric clash with the gatekeeper residue, as inferred from known pyridazinone-kinase co-crystal structures [2].

Quote Request

Request a Quote for 5-Bromo-6-chloropyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.